Bienvenue dans la boutique en ligne BenchChem!

9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine

Kinase inhibitor design Structure–activity relationship Purine scaffold optimization

This 6,9-disubstituted purine is purpose-built for CDK isoform selectivity profiling, antimicrobial SAR expansion, and metabolic stability benchmarking. Its N9-cyclopropyl group enables steric discrimination in kinase pockets, while the N6-(4-fluorobenzyl) vector modifies hinge-region hydrogen bonding not achievable with simpler N6-phenyl analogs. Head-to-head comparisons with N9-cyclopentyl and N9-H counterparts provide critical data for lead optimization. All batches are supplied with ≥98% purity and full analytical documentation to ensure experimental reproducibility.

Molecular Formula C15H14FN5
Molecular Weight 283.30 g/mol
CAS No. 2640819-24-3
Cat. No. B6443040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine
CAS2640819-24-3
Molecular FormulaC15H14FN5
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)F
InChIInChI=1S/C15H14FN5/c16-11-3-1-10(2-4-11)7-17-14-13-15(19-8-18-14)21(9-20-13)12-5-6-12/h1-4,8-9,12H,5-7H2,(H,17,18,19)
InChIKeyVMPNZFXSYMISPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine (CAS 2640819-24-3): Compound Identity and Procurement Context


9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic purine derivative (molecular formula C₁₅H₁₄FN₅, MW 283.30 g/mol) . It features a purine core substituted at the N9 position with a cyclopropyl group and at the C6 exocyclic amine with a 4-fluorobenzyl moiety. This substitution pattern places it within the well-studied class of 6,9-disubstituted purines, which have been explored as cyclin-dependent kinase (CDK) inhibitors, adenosine receptor ligands, and antimicrobial agents [1][2]. The compound is primarily available through research chemical suppliers and is not yet associated with a published, target-specific biological profile in peer-reviewed literature; its procurement value therefore hinges on its strategic structural differentiation from closely related analogs with known activity.

Why 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine Cannot Be Swapped with In-Class Purine Analogs


Superficially similar 6,9-disubstituted purines can exhibit orders-of-magnitude differences in biological potency and target selectivity due to subtle variations in the N9 cycloalkyl ring size and the N6 aryl substitution pattern. For example, changing the N9 substituent from cyclopropyl to cyclopentyl while retaining the 4-fluorobenzylamino group at C6 shifts the antimicrobial spectrum and potency [1]. Conversely, replacing the N6 4-fluorobenzyl with an unsubstituted phenyl or 4-methylphenyl group alters hydrogen-bonding capacity, lipophilicity, and metabolic stability, all of which affect kinase binding and cellular activity [2][3]. These structure–activity relationship (SAR) sensitivities mean that generic substitution—even among compounds differing by a single methylene unit or fluorine positional isomer—carries a high risk of irreproducible or negative experimental outcomes. The quantitative evidence below substantiates why specific structural features of this compound matter for scientific selection.

Quantitative Differentiation Evidence for 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine vs. Closest Analogs


Cyclopropyl vs. Cyclopentyl at N9: Predicted Impact on Target Binding Conformation and Potency

The N9 cyclopropyl group imposes a distinct spatial constraint compared to the larger cyclopentyl analog. In the CDK2 ATP-binding pocket, the cyclopropyl ring of N9-substituted purines is known to occupy a shallow hydrophobic sub-pocket; expanding this to a cyclopentyl group introduces steric clashes that can reduce inhibitory potency [1][2]. While direct IC₅₀ data for the target compound are not publicly available, the closest comparator with published antimicrobial data—9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine (Compound 24 in Tunçbilek et al.)—demonstrates an MIC of 3.12 µg/mL against Candida albicans [3]. The cyclopropyl analog is predicted, based on SAR trends in 2,6,9-trisubstituted purine CDK inhibitor libraries, to exhibit altered target engagement due to the smaller ring size [2].

Kinase inhibitor design Structure–activity relationship Purine scaffold optimization

N6 4-Fluorobenzyl vs. N6 Phenyl: Fluorine-Mediated Enhancement of Binding Affinity and Metabolic Stability

Introduction of a para-fluoro substituent on the N6 benzyl ring enhances both target binding affinity and oxidative metabolic stability relative to the unsubstituted phenyl analog. In purine-based kinase inhibitor series, 4-fluorobenzylamino substitution has been shown to improve potency through favorable C–F···H–C and C–F···π interactions within the kinase hinge region [1]. The comparator 9-cyclopropyl-N-phenyl-9H-purin-6-amine (CAS 2640967-35-5) lacks this fluorine atom and is therefore predicted to have weaker target engagement. In a related series of N6-substituted 9H-purines, the para-fluoro substituent contributed an estimated 2- to 5-fold improvement in binding affinity over the unsubstituted phenyl analog [2]. Additionally, the electron-withdrawing fluorine atom reduces the electron density of the aromatic ring, decreasing susceptibility to CYP450-mediated hydroxylation at the para position [3].

Fluorine medicinal chemistry Purine SAR Metabolic stability

Para-Fluoro vs. Ortho-Fluoro Positional Isomerism: Differential Target Complementarity

The position of the fluorine atom on the N6 benzyl ring (para vs. ortho) critically affects molecular geometry and target complementarity. The target compound (para-fluoro isomer, CAS 2640819-24-3) presents a linear molecular axis that aligns the fluorine atom for potential halogen-bonding or dipolar interactions with target residues. In contrast, the ortho-fluoro isomer (9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine, CAS 2640846-59-7) introduces a steric buttressing effect that rotates the benzyl group out of plane, altering the presentation of the purine core to the target ATP-binding site [1]. This positional isomerism has been shown in related purine kinase inhibitor series to produce ≥10-fold differences in IC₅₀ values against specific CDK isoforms, depending on the shape of the target's hydrophobic pocket [2].

Positional isomer differentiation Fluorine regiochemistry Kinase selectivity

N9-Cyclopropyl + N6-Benzyl Combination vs. C6-Unsubstituted 9-Cyclopropylpurine: Essential Role of the N6 Substituent for Target Engagement

The compound 9-cyclopropyl-9H-purin-6-amine (CHEMBL469409, the 6-amino parent lacking the N6 benzyl substitution) exhibits only weak antagonist activity at the human adenosine A₂B receptor, with a Ki > 30,000 nM [1]. This extremely weak affinity—essentially inactive—demonstrates that the 6-amino group alone is insufficient for meaningful target engagement. The addition of the N6 4-fluorobenzyl substituent, as in the target compound, introduces critical hydrophobic and hydrogen-bonding contacts with target proteins that are absent in the parent scaffold. In CDK inhibitor purine libraries, N6 benzyl substitution is a well-established determinant of potency, converting weakly active or inactive 6-aminopurine scaffolds into low-micromolar or nanomolar inhibitors [2]. This structure–activity relationship establishes the N6 substituent as an indispensable feature for biological activity.

Ligand efficiency Adenosine receptor Kinase hinge binding

Physicochemical Differentiation: Cyclopropyl-Enhanced Lipophilicity and Permeability vs. N9-Unsubstituted or N9-Methyl Analogs

The N9 cyclopropyl group confers a moderate increase in lipophilicity (estimated logP contribution of +0.6 to +0.8 log units vs. N9-H) without the excessive lipophilicity burden of larger cycloalkyl or alkyl substituents that can lead to poor solubility and off-target promiscuity [1][2]. In the 6-(alkylamino)-9-alkylpurine antipsychotic agent series, replacement of a 9-benzyl group with 9-cyclopropyl was shown to enhance in vivo potency by 48-fold [3]. While not a direct measurement of the target compound, this class-level evidence supports the unique pharmacokinetic advantage of the cyclopropyl substituent. The N9-cyclopropyl group also reduces susceptibility to oxidative N-dealkylation compared to N9-methyl or N9-ethyl analogs [4].

Lipophilicity optimization Membrane permeability Cyclopropyl medicinal chemistry

Limitations Statement: Current Evidence Gaps and Data Availability

No peer-reviewed publication or patent was identified that reports direct, quantitative biological activity data (IC₅₀, Ki, EC₅₀, MIC, or in vivo efficacy) for 9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine (CAS 2640819-24-3) specifically. The differentiation evidence presented above relies on cross-study comparisons with closely related analogs and class-level SAR inference from the 2,6,9-trisubstituted purine literature [1][2][3]. Users should treat predicted potency and selectivity advantages as hypotheses requiring experimental validation rather than as established facts. The compound's primary differentiation rests on its unique combination of N9-cyclopropyl and N6-(4-fluorobenzyl) substituents, which—based on extensive SAR precedent—is expected to confer a distinct biological profile compared to any single-point variant. Prospective buyers are advised to request any available in-house screening data from the supplier before committing to large-scale procurement.

Data transparency Evidence quality assessment Procurement risk

Recommended Application Scenarios for 9-Cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine Based on Differential Evidence


Kinase Inhibitor Lead Optimization: CDK2/CDK9 Selectivity Profiling via N9-Cyclopropyl SAR Exploration

The N9-cyclopropyl group is a privileged substituent for probing the shallow hydrophobic pocket adjacent to the ATP-binding site in CDK2 and CDK9. Based on SAR from 2,6,9-trisubstituted purine libraries, this compound is expected to exhibit a selectivity window over CDK1 and CDK4 due to steric discrimination by the cyclopropyl moiety [1][2]. Researchers optimizing CDK inhibitor leads can use this compound as a comparator to benchmark the contribution of N9-cyclopropyl (3-membered ring) vs. N9-isopropyl or N9-cyclopentyl substitution on isoform selectivity. Its N6-4-fluorobenzyl group provides an additional vector for hinge-region hydrogen bonding not available in N6-phenyl analogs.

Antimicrobial Research: Comparative Evaluation of N9-Cycloalkyl Purine Derivatives Against Drug-Resistant Candida Species

The closely related analog 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine demonstrated MIC = 3.12 µg/mL against C. albicans, outperforming the standard antifungal oxiconazole [3]. The target compound, with its smaller N9-cyclopropyl substituent, represents a logical extension of this antimicrobial SAR series. Procurement of this compound enables head-to-head comparison of N9-cyclopropyl vs. N9-cyclopentyl vs. unsubstituted N9-H purines in standardized broth microdilution assays against C. albicans, MRSA, and other clinically relevant pathogens. The 4-fluorobenzyl group at N6 is a conserved feature linked to antimicrobial potency in this series.

Chemical Biology Tool Compound: Adenosine Receptor Subtype Profiling with N6-Benzyl Purine Scaffolds

The parent scaffold 9-cyclopropyl-9H-purin-6-amine (CHEMBL469409) has documented, albeit weak, activity at the adenosine A₂B receptor (Ki > 30 µM) [4]. N6-Benzyl substitution is a well-established strategy for enhancing adenosine receptor affinity and modulating subtype selectivity [1]. This compound can serve as a tool for mapping the contribution of the N6-(4-fluorobenzyl) group to adenosine A₁, A₂A, A₂B, and A₃ receptor binding profiles. Its cyclopropyl group at N9 distinguishes it from N9-methyl or N9-ethyl adenosine receptor ligands, enabling exploration of N9 steric effects on receptor activation kinetics.

Physicochemical and ADMET Benchmarking: Evaluating Cyclopropyl-Enhanced Metabolic Stability in Purine Scaffolds

The N9-cyclopropyl group is known to confer resistance to oxidative N-dealkylation compared to N9-methyl or N9-ethyl analogs, while the para-fluoro substituent on the benzyl ring reduces CYP450-mediated aromatic hydroxylation [5]. This compound is well-suited for comparative microsomal stability and permeability assays (e.g., Caco-2, PAMPA) against its N9-methyl, N9-ethyl, N9-isopropyl, and N9-H counterparts. Such data would quantify the metabolic stability advantage of the cyclopropyl group in this specific chemotype, providing generalizable ADMET insights for purine-based drug discovery programs.

Quote Request

Request a Quote for 9-cyclopropyl-N-[(4-fluorophenyl)methyl]-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.